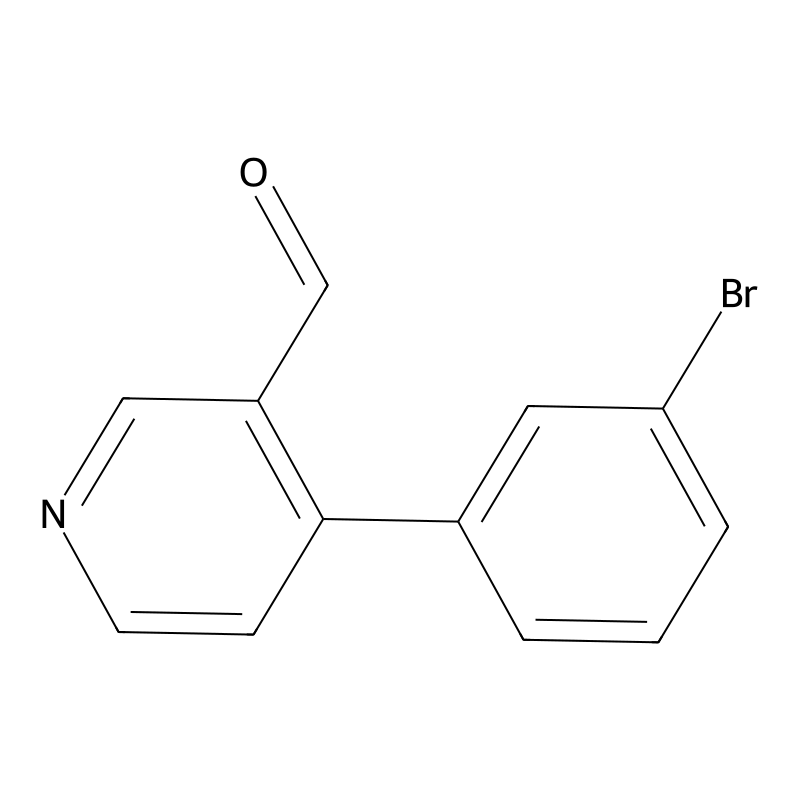

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the aldehyde group (CHO) suggests a potential role as a building block in organic synthesis. Aldehydes are versatile intermediates used in the construction of various complex molecules including pharmaceuticals and functional materials .

Medicinal Chemistry

The combination of a pyridine ring and an aromatic group (bromophenyl) could be of interest for medicinal chemistry research. Pyridine and its derivatives are found in many bioactive molecules, and the aromatic group can influence interactions with biological targets . However, further investigation would be required to determine if 4-(3-BrPh)-3-PyCHO possesses any specific medicinal properties.

Material Science

Aromatic aldehydes can be used as precursors in the synthesis of polymers. The rigid structure and functionality of 4-(3-BrPh)-3-PyCHO could potentially be explored for the development of novel polymeric materials with specific properties .

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is an organic compound characterized by the presence of a pyridine ring substituted with a bromophenyl group and an aldehyde functional group. Its molecular formula is C₁₂H₈BrNO, and it has a molecular weight of approximately 262.1 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

- Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as amines or alcohols, to form corresponding derivatives.

- Condensation Reactions: It can participate in condensation reactions to yield more complex structures, including Schiff bases when reacted with primary amines.

- Electrophilic Aromatic Substitution: The bromophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Several synthetic routes can be employed to prepare 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde:

- Bromination of Pyridine Derivatives: Starting from 3-Pyridinecarboxaldehyde, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the 3-position on the phenyl ring.

- Multicomponent Reactions: This compound can also be synthesized via multicomponent reactions involving pyridine derivatives and appropriate aromatic aldehydes under specific conditions to yield the desired product .

- Condensation Reactions: The reaction between 3-bromobenzaldehyde and a suitable pyridine derivative in the presence of acid catalysts may also yield this compound.

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde finds utility in various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting cancer and infectious diseases.

- Material Science: Its derivatives may be used in the development of novel materials with specific electronic or optical properties.

- Chemical Research: Used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Several compounds exhibit structural similarities to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, including:

Uniqueness

The uniqueness of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde lies in its specific combination of functional groups and substitution patterns that may influence its reactivity and biological properties compared to other similar compounds. Its bromine substituent could enhance lipophilicity and modulate interactions with biological targets differently than fluorinated or unsubstituted analogs.

Molecular Structure

Structural Features and Bonding

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is an organic compound characterized by the presence of a pyridine ring substituted with a bromophenyl group and an aldehyde functional group . The molecular formula is C₁₂H₈BrNO, with a molecular weight of approximately 262.1 g/mol [2]. The compound features a pyridine ring at the 4-position substituted with a 3-bromophenyl group, while the aldehyde functional group (CHO) is positioned at the 3-position of the pyridine ring [3].

The structural architecture consists of two aromatic ring systems connected through a direct carbon-carbon bond . The pyridine ring contains a nitrogen atom that contributes to the overall electronic properties of the molecule, while the bromophenyl substituent introduces halogen bonding capabilities [3]. The aldehyde functional group provides a reactive carbonyl carbon that exhibits electrophilic character [3].

Bond length analysis reveals that the bromine-carbon bond (Br-C) typically measures approximately 1.88 Å, consistent with standard aromatic carbon-bromine bonds [4]. The aldehyde carbon-oxygen double bond exhibits characteristic carbonyl bond lengths of approximately 1.21 Å [5]. The pyridine nitrogen demonstrates typical aromatic nitrogen characteristics with carbon-nitrogen bond lengths around 1.34 Å [5] [4].

Isomerism and Conformational Analysis

The molecular structure of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde exhibits positional isomerism potential based on the substitution patterns of both the bromophenyl group and the aldehyde functionality [6]. Comparative analysis with related pyridinecarboxaldehyde derivatives demonstrates that different positional arrangements significantly affect molecular properties [7].

Conformational analysis reveals that the molecule can adopt various orientations due to rotation around the carbon-carbon bond connecting the pyridine and bromophenyl rings [6] [4]. The dihedral angle between the aromatic ring systems influences the overall molecular geometry and electronic properties [4] [8]. Crystal structure studies of similar bromophenyl-pyridine compounds indicate dihedral angles ranging from 0.6° to 47.5°, depending on steric interactions and crystal packing forces [4].

The planar or near-planar conformation is often favored due to conjugation effects between the aromatic systems [4] [8]. Intramolecular interactions, including potential hydrogen bonding between aromatic hydrogen atoms and the pyridine nitrogen, can stabilize specific conformational arrangements [4].

Crystal Structure and Packing

X-ray crystallographic analysis of related bromophenyl-pyridine compounds provides insights into the expected crystal packing behavior of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde [9] [4]. The crystal structure typically exhibits intermolecular interactions including halogen bonding involving the bromine atom, π-π stacking between aromatic rings, and hydrogen bonding interactions [9] [4].

The bromine atom participates in short halogen contacts with neighboring molecules, with typical Br···H distances ranging from 3.5 to 3.6 Å [4] [8]. These interactions contribute significantly to crystal stability and packing arrangements [4]. The aromatic rings demonstrate π-π stacking interactions with interplanar separations typically around 3.3-3.4 Å [9] [4].

Crystal packing analysis reveals that molecules often arrange in layered structures with the aromatic systems aligned to maximize intermolecular interactions [9]. The aldehyde functional group can participate in dipole-dipole interactions and weak hydrogen bonding with neighboring molecules [9] [4].

Physical Properties

Physical State and Appearance

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde exists as a solid at room temperature [2] [3]. The compound typically appears as a crystalline material, though specific color descriptions vary among commercial sources [2] [10]. Related brominated pyridinecarboxaldehyde compounds are often reported as light brown to yellow solids [11] [12].

The physical appearance is characteristic of aromatic aldehyde compounds containing halogen substituents [12] [13]. The presence of the bromine atom and conjugated aromatic systems contributes to the solid-state nature of the compound at ambient conditions [3] [14].

Melting and Boiling Points

Experimental data indicates that 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde has a melting point range of 84-86°C [3] [14]. The predicted boiling point is approximately 379.6°C at 760 mmHg [3] [14]. These thermal properties are consistent with the molecular weight and intermolecular interactions expected for this compound class [3].

Comparative analysis with related compounds shows that brominated pyridinecarboxaldehydes typically exhibit melting points in the range of 80-102°C [11] [12] [13]. The specific substitution pattern influences the exact melting point due to variations in crystal packing efficiency and intermolecular interactions [11] [12].

Table 1: Thermal Properties of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

| Property | Value | Reference |

|---|---|---|

| Melting Point | 84-86°C | [3] [14] |

| Boiling Point (Predicted) | 379.6±32.0°C at 760 mmHg | [3] [14] |

| Flash Point (Predicted) | 183.4°C | [14] |

Density and Solubility Parameters

The predicted density of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is 1.490±0.06 g/cm³ [3] [14]. This value reflects the influence of the bromine atom, which significantly increases the molecular density compared to non-halogenated analogs [3] [14].

Solubility characteristics indicate that the compound exhibits limited water solubility due to its aromatic nature and hydrophobic bromophenyl substituent [3]. The compound is expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol, similar to related pyridinecarboxaldehyde derivatives [15] [16].

The log P value is predicted to be 3.32, indicating moderate lipophilicity [14]. This parameter suggests that the compound would have reasonable membrane permeability while maintaining some degree of aqueous solubility [14].

Table 2: Physical Properties of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

| Property | Value | Reference |

|---|---|---|

| Density (Predicted) | 1.490±0.06 g/cm³ | [3] [14] |

| Refractive Index | 1.64 | [14] |

| Log P | 3.32 | [14] |

| Polar Surface Area | 29.96 Ų | [14] |

Thermal Stability and Flash Point

The thermal stability of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is influenced by the presence of the aldehyde functional group and the aromatic ring systems [3] [14]. The predicted flash point is 183.4°C, indicating moderate thermal stability under normal handling conditions [14].

Comparative analysis with similar compounds suggests that brominated pyridinecarboxaldehydes generally exhibit good thermal stability up to temperatures around 180-190°C before decomposition begins [11] [12] [7]. The aromatic ring systems provide inherent stability, while the aldehyde group represents the most thermally labile portion of the molecule [7].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear Magnetic Resonance spectroscopic analysis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde provides detailed structural characterization [5] [17]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the aldehyde proton, typically appearing as a singlet around 9.8-10.0 ppm [5] [18].

The aromatic protons of both the pyridine and bromophenyl rings appear in the 7.0-8.5 ppm region with characteristic coupling patterns [5] [17]. The pyridine ring protons often show distinct chemical shifts due to the electron-withdrawing effect of the nitrogen atom [5] [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates the aldehyde carbon resonance around 192-193 ppm, consistent with aromatic aldehyde compounds [5] [18]. The aromatic carbon signals appear in the typical range of 120-160 ppm, with the carbon bearing the bromine substituent showing characteristic downfield shifts [5] [17].

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aldehyde CHO | 9.8-10.0 (s) | 192-193 | [5] [18] |

| Pyridine H | 7.5-8.5 (m) | 120-160 | [5] [18] |

| Aromatic H | 7.0-8.0 (m) | 120-140 | [5] [17] |

Infrared Spectroscopy and Vibrational Analysis

Infrared spectroscopic analysis reveals characteristic vibrational frequencies for the functional groups present in 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde [19] [17]. The aldehyde carbonyl stretch appears as a strong absorption around 1700 cm⁻¹, typical for aromatic aldehyde compounds [19] [17].

Aromatic carbon-carbon stretching vibrations appear in the 1580-1600 cm⁻¹ region [19] [17]. The carbon-nitrogen stretching vibrations of the pyridine ring are observed around 1590-1584 cm⁻¹ [17]. Carbon-bromine vibrational modes typically appear in the lower frequency region around 600 cm⁻¹ [19].

Aromatic carbon-hydrogen bending vibrations contribute to the fingerprint region between 800-900 cm⁻¹ [19] [17]. The overall infrared spectrum provides a distinctive fingerprint for compound identification and purity assessment [19] [17].

Table 4: Characteristic Infrared Spectroscopic Frequencies

| Functional Group | Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C=O Aldehyde Stretch | ~1700 | Strong | [19] [17] |

| C=N Pyridine Stretch | 1590-1584 | Medium | [17] |

| Aromatic C=C Stretch | 1580-1600 | Medium | [19] [17] |

| C-Br Stretch | ~600 | Medium | [19] |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde provides molecular weight confirmation and fragmentation pattern information [20] [21]. The molecular ion peak appears at m/z 262 for the ⁷⁹Br isotope and m/z 264 for the ⁸¹Br isotope, reflecting the characteristic bromine isotope pattern [20] [21].

Common fragmentation pathways include loss of the aldehyde group ([M-CHO]⁺) and loss of bromine ([M-Br]⁺) [20] [21]. The base peak often corresponds to the bromophenyl cation or pyridine-containing fragments [20] [21].

High-resolution mass spectrometry confirms the exact molecular formula C₁₂H₈BrNO with accurate mass measurements [21]. The isotopic pattern provides definitive confirmation of the bromine-containing structure [20] [21].

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive structural confirmation when suitable single crystals are obtained [9] [4]. The technique reveals precise bond lengths, bond angles, and molecular geometry in the solid state [9] [4].

Crystallographic data typically shows the molecule adopting a planar or near-planar conformation with specific dihedral angles between the aromatic ring systems [9] [4]. Intermolecular interactions including halogen bonding, π-π stacking, and hydrogen bonding are clearly defined through crystal structure analysis [9] [4].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant